2,6-Dimethyl-4-(methylthio)phenol

Descripción general

Descripción

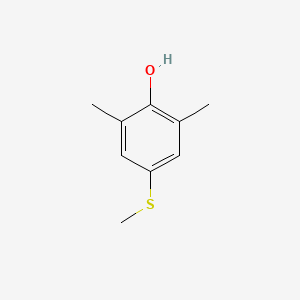

2,6-Dimethyl-4-(methylthio)phenol is an organic compound with the molecular formula C9H12OS It is a derivative of phenol, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by methyl groups, and the hydrogen atom at position 4 is replaced by a methylthio group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(methylthio)phenol can be achieved through several methods. One common approach involves the methylation of 2,6-dimethylphenol using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Oxidative Coupling

Phenolic compounds with electron-donating groups (e.g., methyl, methylthio) are prone to oxidative coupling , forming dimers or oligomers. This aligns with the behavior of 2,6-xylenol (2,6-dimethylphenol), which undergoes oxidative coupling to polymers .

Acid-Catalyzed Condensation

Similar to 2,6-xylenol’s reaction with ammonia to form anilines , 2,6-Dimethyl-4-(methylthio)phenol may react with:

-

Amines : Forming N-substituted derivatives (e.g., via Mannich reactions).

-

Aldehydes/ketones : Producing bisphenol analogs for polymer synthesis.

Sulfur-Centered Reactions

The methylthio group (-SMe) is reactive under:

-

Oxidation : Conversion to sulfonic acid (-SO₃H) or sulfoxide (-SO-).

-

Alkylation/arylation : Substitution of the thio group (e.g., via Grignard reagents).

Comparison of Functional Groups (Hypothetical)

| Functional Group | Reactivity | Typical Reactions |

|---|---|---|

| Phenolic -OH | Strongly activating (electron-donating) | Oxidative coupling, alkylation, condensation |

| Methyl (-CH₃) | Electron-donating via inductive effect | Minor participation in substitution |

| Methylthio (-SMe) | Moderately electron-donating | Oxidation, alkylation, nucleophilic substitution |

(Based on general phenol and thioether chemistry principles.)

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Properties:

This compound exhibits strong bacteriostatic and fungicidal properties, making it suitable for use in antimicrobial agents. It is often incorporated into formulations for disinfectants and preservatives in the food industry. The effectiveness of 2,6-dimethyl-4-(methylthio)phenol against various pathogens has been documented in multiple studies, highlighting its potential as a preservative in food products and as an active ingredient in cleaning agents .

Case Study:

A study published in PMC reported that formulations containing this compound showed significant efficacy against common bacteria and fungi, indicating its potential for broader applications in pharmaceuticals and consumer products .

Agricultural Applications

Pesticide Development:

Due to its fungicidal properties, this compound is explored as an active ingredient in pesticide formulations. Its ability to inhibit fungal growth makes it a candidate for developing more effective agricultural chemicals.

Case Study:

Research has indicated that derivatives of this compound can enhance the effectiveness of existing pesticides by improving their stability and reducing environmental impact .

Industrial Applications

Plastic Industry:

In materials science, this compound is utilized as an intermediate in the production of polymers and plastics. Its presence can improve the thermal stability and mechanical properties of polymeric materials.

Data Table: Industrial Uses of this compound

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Antimicrobial agent | Preservative properties |

| Agriculture | Pesticide formulation | Enhanced efficacy against pathogens |

| Plastics | Polymer synthesis | Improved thermal stability |

| Cleaning products | Active ingredient in disinfectants | Effective against bacteria and fungi |

Safety and Environmental Impact

While the compound has numerous applications, safety considerations are paramount. It is classified as toxic upon ingestion or skin contact and poses risks to aquatic life . Therefore, handling protocols must be established to mitigate exposure risks during manufacturing and application.

Mecanismo De Acción

The mechanism of action of 2,6-Dimethyl-4-(methylthio)phenol involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

Phenol, 2,6-dimethyl-: Lacks the methylthio group, resulting in different chemical properties and reactivity.

Phenol, 4-methylthio-: Lacks the methyl groups at positions 2 and 6, leading to variations in its chemical behavior.

Phenol, 2,4-dimethyl-: Has methyl groups at positions 2 and 4, but lacks the methylthio group.

Uniqueness

2,6-Dimethyl-4-(methylthio)phenol is unique due to the presence of both methyl and methylthio groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Actividad Biológica

2,6-Dimethyl-4-(methylthio)phenol, also known as methylthio-phenol, is a phenolic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, antimicrobial, and potential therapeutic effects, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H14OS. The compound features a methylthio group (-S-CH3) attached to a phenolic ring, which contributes to its reactivity and biological activity.

Antioxidant Activity

Antioxidant Mechanism:

Phenolic compounds are well-known for their antioxidant properties. This compound exhibits significant free radical scavenging ability. Studies have shown that it can inhibit lipid peroxidation in biological membranes, thus protecting cells from oxidative damage.

Research Findings:

A study evaluating various phenolic compounds found that this compound demonstrated a high level of antioxidant activity comparable to that of ascorbic acid. It effectively reduced the formation of reactive oxygen species (ROS) in vitro .

Antimicrobial Activity

Spectrum of Activity:

The compound has been tested against a range of microorganisms, including bacteria and fungi. Its efficacy varies depending on the type of pathogen.

Case Study:

In a laboratory study, this compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains . Additionally, it showed antifungal properties against Candida albicans with an MIC of 100 µg/mL.

Potential Therapeutic Applications

Anti-inflammatory Properties:

Research indicates that this compound may possess anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines .

Neuroprotective Effects:

Recent studies suggest that this compound may have neuroprotective effects. In animal models of neurodegenerative diseases, treatment with this compound resulted in improved cognitive function and reduced neuronal apoptosis .

Toxicity and Safety

While the biological activities of this compound are promising, toxicity assessments are crucial for its potential use in pharmaceuticals. Acute toxicity studies indicate that the compound has a relatively low toxicity profile; however, further long-term studies are necessary to establish its safety for human use .

Data Table: Biological Activities Summary

| Activity | Tested Organisms | Results (MIC) |

|---|---|---|

| Antioxidant | Various free radicals | Comparable to ascorbic acid |

| Antibacterial | Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 50 µg/mL | |

| Antifungal | Candida albicans | 100 µg/mL |

| Anti-inflammatory | Macrophage cell lines | Inhibition of TNF-alpha & IL-6 production |

| Neuroprotective | Animal models | Improved cognitive function |

Propiedades

IUPAC Name |

2,6-dimethyl-4-methylsulfanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-6-4-8(11-3)5-7(2)9(6)10/h4-5,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOOYXDTXUPBTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303201 | |

| Record name | phenol, 2,6-dimethyl-4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7379-49-9 | |

| Record name | NSC157316 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenol, 2,6-dimethyl-4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.